2-(3,4-Dichlorophenyl)-2-methoxypropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxypropanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide typically involves the reaction of 3,4-dichloroaniline with methoxypropanediamide under specific conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the Mitsunobu reaction.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide include:
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in various chemical reactions.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Properties
CAS No. |
91405-37-7 |
---|---|
Molecular Formula |
C10H10Cl2N2O3 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methoxypropanediamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-17-10(8(13)15,9(14)16)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,15)(H2,14,16) |
InChI Key |
YMDTYBFRHQLLBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.